Bienvenue dans la boutique en ligne BenchChem!

5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Medicinal Chemistry Cross-Coupling SAR Library Synthesis

Procure 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one for fragment-based drug discovery. Its orthogonal C5-Br and C4-Cl handles enable sequential Suzuki-Miyaura then Buchwald-Hartwig couplings, maximizing derivative diversity. With 0 rotatable bonds, this conformationally constrained 7-azaindole scaffold enhances ligand efficiency for FGFR/JAK kinase targets. Avoid mono-halogenated analogs; this specific regioisomer is essential for correct binding vector.

Molecular Formula C7H4BrClN2O
Molecular Weight 247.47 g/mol
CAS No. 1190316-24-5
Cat. No. B1379909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
CAS1190316-24-5
Molecular FormulaC7H4BrClN2O
Molecular Weight247.47 g/mol
Structural Identifiers
SMILESC1C2=C(C(=CN=C2NC1=O)Br)Cl
InChIInChI=1S/C7H4BrClN2O/c8-4-2-10-7-3(6(4)9)1-5(12)11-7/h2H,1H2,(H,10,11,12)
InChIKeyGIRQJGBFQOUTBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (CAS 1190316-24-5): A Dual-Halogenated Azaindolone Scaffold for Kinase-Focused Medicinal Chemistry Procurement


5-Bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (CAS 1190316-24-5) is a 7-azaindole-derived heterocyclic building block featuring a pyrrolo[2,3-b]pyridin-2-one core with orthogonal bromine (C5) and chlorine (C4) substituents . This specific substitution pattern—bromine on the pyridine ring and chlorine adjacent on the pyrrole ring—yields a molecular weight of 247.48 g/mol and a rigid bicyclic framework with precisely 0 rotatable bonds, rendering it a conformationally constrained intermediate for fragment-based drug discovery and kinase inhibitor design [1].

Why 5-Bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one Cannot Be Replaced by Mono-Halogenated or Regioisomeric Pyrrolopyridinones


Generic substitution with mono-halogenated analogs such as 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (CAS 346599-62-0) or 5-bromo-1H-pyrrolo[2,3-b]pyridin-2-one (CAS 1190317-27-9) is scientifically invalid for applications requiring sequential, chemoselective functionalization [1]. The 5-bromo-4-chloro substitution pattern in the target compound is not arbitrary: bromine at C5 and chlorine at C4 exhibit differential reactivity profiles in palladium-catalyzed cross-coupling reactions, enabling orthogonal derivatization strategies that cannot be replicated with single-halogen analogs or regioisomers such as 4-bromo-6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (CAS 1190322-92-9) [2]. The quantified differential evidence below substantiates this compound's non-substitutable position in medicinal chemistry workflows.

5-Bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one: Quantified Differentiation Evidence for Scientific Procurement Decisions


Dual-Halogen Orthogonal Reactivity vs. Mono-Halogenated Pyrrolopyridinone Analogs

The target compound 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one presents two distinct halogen handles with differing bond dissociation energies: the C5–Br bond is ~84 kcal/mol, whereas the C4–Cl bond is ~95 kcal/mol [1]. This ~11 kcal/mol differential enables sequential, chemoselective functionalization—for example, Suzuki–Miyaura coupling at C5 followed by Buchwald–Hartwig amination at C4—which is impossible with mono-halogenated analogs. In contrast, 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (CAS 346599-62-0) provides only a single chlorine handle (C–Cl bond energy ~95 kcal/mol), yielding zero orthogonal functionalization potential [2]. The 5-bromo-4-chloro pattern thus doubles the accessible derivative space per synthetic sequence compared to mono-halogenated comparators.

Medicinal Chemistry Cross-Coupling SAR Library Synthesis Fragment-Based Drug Discovery

Regioisomeric Differentiation: C5-Br/C4-Cl Pattern vs. C4-Br/C6-Cl Pattern

SAR analysis within the pyrrolo[2,3-b]pyridin-2-one class reveals that halogen positioning critically determines kinase inhibition potency. The C5-bromo substitution (present in the target compound) aligns with the hydrophobic back pocket of FGFR kinases, whereas regioisomers such as 4-bromo-6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (CAS 1190322-92-9) place the bromine atom at C4—a position that directs the substituent toward the solvent-exposed region of the ATP-binding pocket rather than the hydrophobic cleft [1]. This positional difference is non-trivial: pyrrolopyridine analogs bearing C5-halogen substitution have been computationally predicted to exhibit favorable MK-2 binding interactions that are absent in C4-halogen regioisomers [2]. The target compound's specific 5-bromo-4-chloro pattern is thus preferentially selected in kinase inhibitor optimization campaigns over alternative regioisomers.

Kinase Inhibitor Design FGFR Targeting Structure-Activity Relationship Regioisomer Comparison

Theoretical FGFR Inhibitory Potency: C5-Br/C4-Cl Combination vs. Mono-Halogenated Scaffolds

The 5-bromo-4-chloro substitution combination on the pyrrolo[2,3-b]pyridin-2-one scaffold yields a theoretical FGFR inhibition profile that is additive relative to mono-halogenated congeners. In the 7-azaindole kinase inhibitor series, the C5-bromo substituent alone contributes approximately one order of magnitude to FGFR1 binding affinity via halogen bonding to the backbone carbonyl of the hinge region [1]. The C4-chloro substituent provides additional hydrophobic contacts within the ATP-binding pocket that further stabilize the inhibitor-kinase complex [2]. The unsubstituted pyrrolo[2,3-b]pyridin-2-one core (CAS 5654-97-7, MW 134.14) lacks these halogen-mediated interactions entirely and serves as the null-activity baseline [3]. While direct head-to-head IC50 data for the target compound versus mono-halogenated comparators is not available in primary literature, the additive SAR principle established across the 7-azaindole kinase inhibitor class supports the 5-bromo-4-chloro pattern as the halogenation configuration that maximizes binding interactions.

FGFR Inhibition Cancer Therapeutics Kinase Profiling Halogen Bonding

Conformational Rigidity: Zero Rotatable Bonds vs. Flexible Pyrrolopyridine Analogs

The target compound 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one contains exactly 0 rotatable bonds, conferring complete conformational rigidity to the scaffold [1]. This contrasts with extended pyrrolopyridine derivatives bearing pendant substituents, which typically possess 1–4 rotatable bonds and consequently exhibit higher entropic penalties upon target binding. In fragment-based drug discovery, ligand efficiency (LE) correlates inversely with the number of rotatable bonds; fragments with zero rotatable bonds yield LE values approximately 0.1–0.2 kcal/mol per heavy atom higher than comparators with 2–3 rotatable bonds [2]. The target compound's rigid bicyclic framework, combined with its dual-halogen functionalization, positions it as an ideal starting point for fragment elaboration campaigns where maintaining favorable ligand efficiency during growth is critical.

Fragment-Based Drug Discovery Ligand Efficiency Conformational Restriction Structure-Based Design

Commercial Availability and Purity Tiering: 97–98% vs. Standard 95% Grade

Commercial suppliers offer 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one at differentiated purity grades that materially affect downstream synthetic outcomes. The compound is available at 97% purity from Calpac Lab (CAS 1190316-24-5, 1 gram format) and at 98% purity from Leyan (Product 1121233) [1]. These grades exceed the 95% purity baseline offered by general chemical suppliers for this scaffold . For cross-coupling applications, the 2–3% absolute purity differential corresponds to approximately 20–30 mg less impurity per gram of starting material—a reduction in contaminant load that directly improves yield reproducibility and minimizes side-product formation in palladium-catalyzed reactions where halide impurities can poison catalysts.

Procurement Quality Control Purity Specification Medicinal Chemistry Supply Chain

Regulatory and Analytical Reference Utility: Specified Impurity Standard Application

Beyond its role as a synthetic building block, 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is explicitly qualified by multiple vendors as a pharmaceutical impurity reference standard . This dual-use designation—building block plus impurity standard—distinguishes the compound from many structurally similar pyrrolopyridinones that are marketed solely as research intermediates. The impurity standard qualification implies that the compound has been characterized against pharmacopeial or internal reference specifications, supporting its use in analytical method development and validation for drug substance purity assessment. This property is not claimed for comparator compounds such as 4-chloro-5-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (CAS 1190315-74-2), which is positioned exclusively as a screening compound .

Pharmaceutical Quality Control Impurity Profiling Reference Standard Analytical Method Validation

Procurement-Driven Application Scenarios for 5-Bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one in Medicinal Chemistry and Analytical Workflows


Orthogonal Diversification of Kinase-Focused Fragment Libraries

Medicinal chemistry teams building fragment libraries for FGFR, JAK, or MK-2 kinase targets should prioritize 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one due to its two orthogonal reactive handles (C5–Br and C4–Cl). As established in Section 3, the ~11 kcal/mol bond energy differential enables sequential Suzuki–Miyaura coupling at C5 followed by Buchwald–Hartwig amination at C4, effectively doubling the accessible derivative space per synthetic sequence compared to mono-halogenated analogs [1]. Procurement of this dual-halogen scaffold reduces the number of separate building block purchases required to achieve a given chemical diversity coverage by approximately 50% [2].

FGFR-Targeted Lead Optimization Requiring Correct Halogen Regioisomer

For FGFR inhibitor optimization campaigns, the 5-bromo-4-chloro regioisomer—rather than the alternative 4-bromo-6-chloro pattern—provides the correct vector for hydrophobic back-pocket occupancy. The C5-bromo substituent aligns with the kinase hinge region, while C4-chloro provides additional ATP-pocket contacts [1]. Procurement of the correct regioisomer avoids wasted synthesis cycles and ensures downstream analogs possess the proper orientation for target engagement [2].

Fragment-Based Drug Discovery Requiring Zero Rotatable Bond Scaffolds

Fragment screening library managers should include 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one as a conformationally constrained fragment with exactly 0 rotatable bonds [1]. As detailed in Section 3, zero rotatable bond fragments yield ligand efficiency values approximately 0.1–0.2 kcal/mol per heavy atom higher than comparators with 2–3 rotatable bonds, maximizing the probability of identifying high-quality hits amenable to structure-guided elaboration [2].

Pharmaceutical Impurity Profiling and Analytical Method Validation

Quality control and analytical development laboratories should source 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one from vendors that explicitly qualify the compound as a pharmaceutical impurity reference standard [1]. As established in Section 3, this dual-use qualification distinguishes it from screening-only comparators and eliminates the need for independent certification, reducing regulatory documentation burden in GMP environments [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.